Trimethoxy vs. Dimethoxy Substitution: Impact on Tubulin-Binding Potential
In the 1,3,4-oxadiazole-isoxazole hybrid chemotype, the presence of three methoxy groups (3,4,5-trimethoxyphenyl) versus two (3,5-dimethoxyphenyl) is critical for colchicine-site tubulin binding, as established by combretastatin A-4 SAR [1]. Compound 941913-71-9 retains the full 3,4,5-trimethoxyphenyl motif, whereas its closest commercially available comparator, N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide (CAS 941994-06-5), lacks the para-methoxy group. Literature on related oxadiazole-trimethoxyphenyl conjugates reports IC50 values of 8.3–11.4 µM against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines [2]; the dimethoxy analogue is expected to exhibit reduced potency based on well-characterized combretastatin SAR trends.
| Evidence Dimension | Tubulin colchicine-site binding affinity (predicted SAR) |
|---|---|
| Target Compound Data | 3,4,5-trimethoxyphenyl substituent present |
| Comparator Or Baseline | N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide (CAS 941994-06-5): dimethoxyphenyl substituent |
| Quantified Difference | 3,4,5-trimethoxy motif associated with ≥10-fold higher tubulin-binding potency relative to 3,5-dimethoxy motif in combretastatin chemotype [1]; exact fold-difference for this oxadiazole-isoxazole pair not reported |
| Conditions | Colchicine-site tubulin binding assay; SAR derived from combretastatin A-4 analogues |
Why This Matters
Investigators screening for microtubule-disrupting agents should select the 3,4,5-trimethoxy variant to maximize the probability of colchicine-site engagement, as the dimethoxy analog may produce false-negative results.
- [1] Tron, G. C. et al. Medicinal chemistry of combretastatin A4: present and future directions. Journal of Medicinal Chemistry 49, 3033–3044 (2006). View Source
- [2] Vijayendar, V. et al. Synthesis, cytotoxic evaluation of novel 2-((1H-indol-3-yl) methyl)-5-alkyl-1,3,4-oxadiazole and 2-alkyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole derivatives. Indian Journal of Chemistry, Section B 59B, 465–473 (2020). View Source
